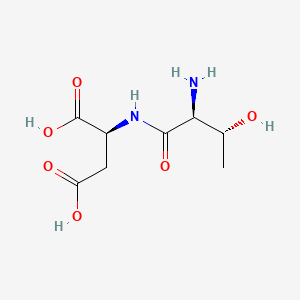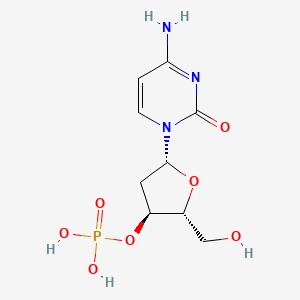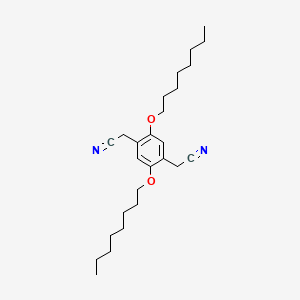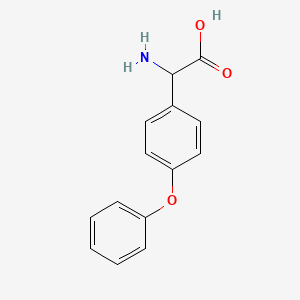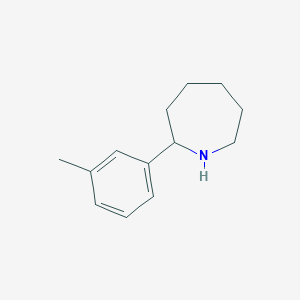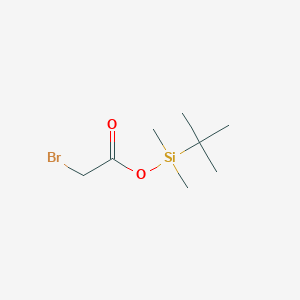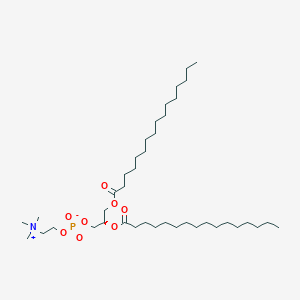
2,3-Dipalmitoil-sn-glicerol-1-fosfatidilcolina
Descripción general
Descripción
[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, is a synthetic compound with the molecular formula C40H80NO8P . It has a molecular weight of 734.0 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes two palmitoyl (hexadecanoyloxy) groups attached to a glycerol backbone, which is further linked to a phosphate group and a trimethylammonium group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
The compound has a molecular weight of 734.0 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Investigación de surfactante pulmonar
DPPC es un componente principal del surfactante pulmonar, la sustancia que reduce la tensión superficial en los pulmones y previene el colapso alveolar durante la exhalación . Es crucial en el estudio de las enfermedades respiratorias y el desarrollo de terapias de reemplazo de surfactante, particularmente para bebés prematuros que sufren síndrome de dificultad respiratoria.
Sistemas de liberación de fármacos
En la industria farmacéutica, DPPC se utiliza para crear liposomas y otros vehículos de liberación de fármacos basados en lípidos . Estos sistemas pueden encapsular fármacos, aumentando su estabilidad y permitiendo una entrega dirigida, lo cual es particularmente beneficioso para las terapias contra el cáncer.
Nanotecnología
DPPC juega un papel en la nanotecnología como un componente fundamental para crear membranas artificiales, micelas y liposomas . Estas estructuras se utilizan en diversas aplicaciones, desde la administración de fármacos hasta la creación de sistemas modelo para estudiar la dinámica e interacciones de las membranas.
Investigación biomédica
Como fosfolípido, DPPC se utiliza en la investigación biomédica para estudiar el metabolismo de los lípidos y la biología de las membranas . Sirve como un compuesto modelo para comprender el comportamiento de las membranas biológicas y el papel de los lípidos en las funciones celulares.
Formulaciones cosméticas
DPPC encuentra aplicaciones en formulaciones cosméticas, donde se utiliza por sus propiedades emolientes y acondicionadoras de la piel. Ayuda a crear emulsiones estables y a mejorar la textura de los productos para el cuidado de la piel .
Industria alimentaria
Si bien las aplicaciones específicas de DPPC en la industria alimentaria están menos documentadas, los fosfolípidos como DPPC se utilizan generalmente como emulsionantes para mejorar la textura y la vida útil de los productos alimenticios. También se pueden utilizar en la encapsulación de aditivos alimentarios para una mejor entrega y estabilidad .
Mecanismo De Acción
Target of Action
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, also known as 1-Sn-Phosphatidylcholine,2,3-dipalmitoyl, primarily targets the lung surfactant system . The lung surfactant system is a complex mixture of lipids and proteins that reduces surface tension in the lungs, preventing lung collapse during exhalation .
Mode of Action
This compound interacts with its target by forming a monolayer at the air-liquid interface of the alveoli in the lungs . This monolayer reduces lung surface tension, thereby preventing the lungs from collapsing during exhalation .
Biochemical Pathways
It is known to play a crucial role in thepulmonary surfactant system , which is vital for proper lung function .
Pharmacokinetics
Given its role in the lung surfactant system, it is likely that it is primarily distributed in the lungs .
Result of Action
The primary result of the action of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is the reduction of surface tension in the lungs , which prevents lung collapse during exhalation . This is crucial for maintaining proper lung function and facilitating gas exchange.
Action Environment
The action of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is influenced by the environment within the lungs. Factors such as lung volume, surface area, and the presence of other components of the lung surfactant system can all impact the efficacy and stability of this compound .
Análisis Bioquímico
Biochemical Properties
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine interacts with various enzymes, proteins, and other biomolecules. It is a major constituent of lung surfactant, a monolayer that reduces lung surface tension and prevents lung collapse during exhalation . The compound is also used in the generation of micelles, liposomes, and other types of artificial membranes .
Cellular Effects
The effects of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote the adhesion of nanoparticles to bio-membranes and transport in rat brain .
Molecular Mechanism
At the molecular level, 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the CDP-choline pathway, also called Kennedy pathway, to form glycerophospocholine .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .
Subcellular Localization
It is known to be a major component of pulmonary surfactant, suggesting its presence in lung cells .
Propiedades
IUPAC Name |
[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-LHEWISCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048703 | |
| Record name | (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35418-55-4 | |
| Record name | (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





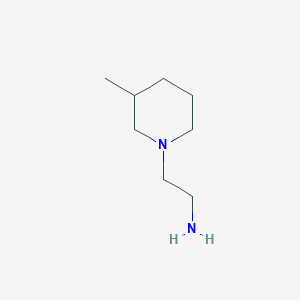
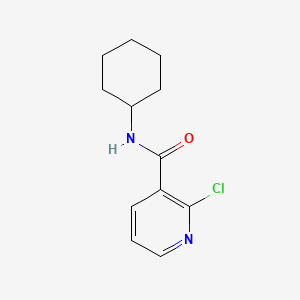
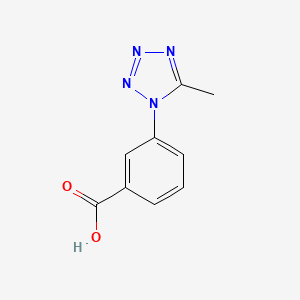
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)
